molecular formula C5H4Cl2N2O2S B15318916 3,5-Dichloropyridine-2-sulfonamide

3,5-Dichloropyridine-2-sulfonamide

Cat. No.: B15318916
M. Wt: 227.07 g/mol
InChI Key: BNCUEWLFKUCCPJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloropyridine-2-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloropyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloropyridine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine-2-sulfonamide is primarily related to its ability to interact with biological targets through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

  • 2,6-Dichloropyridine
  • 2,3-Dichloropyridine
  • 2,4-Dichloropyridine
  • 2,5-Dichloropyridine
  • 2-Amino-4,5-dichloropyridine

Comparison: 3,5-Dichloropyridine-2-sulfonamide is unique due to the presence of the sulfonamide group at the 2nd position, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.07 g/mol

IUPAC Name

3,5-dichloropyridine-2-sulfonamide

InChI

InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H,(H2,8,10,11)

InChI Key

BNCUEWLFKUCCPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)N)Cl

Origin of Product

United States

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